Enhanced Fungicidal Activity vs. Botrytis cinerea Compared to Commercial Fungicide Epoxiconazole
Derivatives of the Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione scaffold demonstrate significantly superior fungicidal activity against the economically important pathogen Botrytis cinerea when compared to the commercial standard, epoxiconazole [1].
| Evidence Dimension | Fungicidal Activity (EC50) |
|---|---|
| Target Compound Data | Compounds 2l, 2m, 4f, and 4g (pyrido[4,3-d]pyrimidine derivatives) have EC50 values of 0.191, 0.487, 0.369, and 0.586 μg/mL, respectively [1]. |
| Comparator Or Baseline | Epoxiconazole (commercial fungicide) has an EC50 of 0.670 μg/mL [1]. |
| Quantified Difference | Compound 2l is 3.5-fold more potent than epoxiconazole. All four derivatives show superior potency (lower EC50). |
| Conditions | In vitro fungicidal bioassay against Botrytis cinerea [1]. |
Why This Matters
This data confirms that the Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione core enables the creation of new chemical entities with significantly higher antifungal potency than a current commercial standard, a critical factor for agrochemical development programs.
- [1] Yingkun Yan et al. (2024). Novel Pyrido[4,3- d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. *Journal of Agricultural and Food Chemistry*, 72(21), 12260-12269. DOI: 10.1021/acs.jafc.3c09543. View Source
